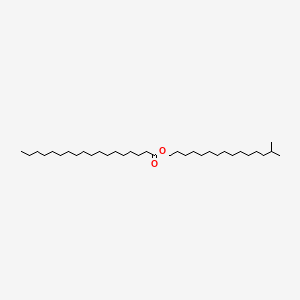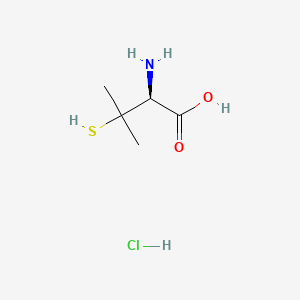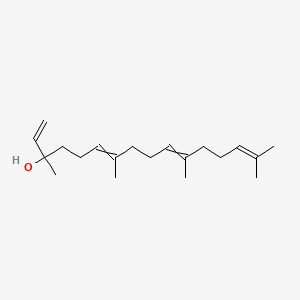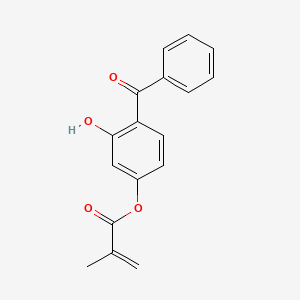
4-Benzoyl-3-hydroxyphenyl methacrylate
Übersicht
Beschreibung
4-Benzoyl-3-hydroxyphenyl methacrylate (BHPM) is a methacrylate monomer that has been used as a key component in the synthesis of polymers materials. It is a versatile and multifunctional monomer that has been used in the manufacture of high-performance polymers and copolymers materials in a range of industries, including automotive, aerospace, and medical. The unique properties of BHPM make it an attractive option for many applications, and its use is increasing as new research and development continues to explore its potential.
Wissenschaftliche Forschungsanwendungen
Degradation Mechanism and Solvent Effects
A study by Fujita et al. (2007) focused on the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET), a related compound, revealing how solvent type impacts its degradation. Specifically, alcohol-based solvents lead to the esterification of carboxylic acids in 4-MET, while acetone does not induce this reaction. Over time, solutions of 4-MET undergo hydrolysis, affecting the bond efficacy and durability of resin-to-tooth interfaces in dental applications Fujita et al., 2007.
Polymer Synthesis and Characterization
Balaji and Nanjundan (2001) synthesized a new methacrylate monomer containing a chalcone moiety and polymerized it, analyzing its characteristics such as molecular weight and thermal stability. This highlights the material's potential in applications requiring specific thermal and mechanical properties Balaji & Nanjundan, 2001.
Photocrosslinkable Functional Polymers
Research on photocrosslinkable polymers incorporating pendant chalcone moieties demonstrates their rapid crosslinking ability in the presence of UV light. Tamilvanan et al. (2007) noted that these polymers, when crosslinked, become insoluble in their solvent, suggesting applications in coatings and adhesives where durability and resistance are critical Tamilvanan et al., 2007.
Liquid Crystalline Properties
A study by Sainath et al. (2000) explored aryl ester pendant polymers, finding that while polyacrylates and polymethacrylates did not exhibit liquid crystalline properties, para-aryl–substituted variants did. This work suggests the potential of these materials in liquid crystal displays and other electro-optical applications Sainath et al., 2000.
Adhesive Applications
Selvamalar et al. (2003) synthesized copolymers from 4-benzyloxycarbonylphenyl methacrylate and glycidyl methacrylate, characterizing their thermal stability, solubility, and adhesive properties. The copolymers showed potential as adhesives for leather, with properties varying according to the copolymer composition Selvamalar et al., 2003.
Eigenschaften
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNBHNRXUAJVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174259 | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-3-hydroxyphenyl methacrylate | |
CAS RN |
2035-72-5 | |
| Record name | 2-Hydroxy-4-(methacryloyloxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoyl-3-hydroxyphenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5DA43LN88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methacryloxy-2-hydroxybenzophenone a superior UV stabilizer for polyolefins compared to traditional additive approaches?
A: Traditional UV stabilization of polyolefins relies on physically blending UV absorbers into the polymer matrix. This approach suffers from the gradual loss of the absorber over time due to migration, volatilization, and extraction, leading to diminished UV protection. In contrast, 4-Methacryloxy-2-hydroxybenzophenone offers a novel solution by enabling the covalent incorporation of UV absorbing units directly into the polyolefin backbone []. This method provides several key advantages:
Q2: How does the incorporation of 4-Methacryloxy-2-hydroxybenzophenone impact the properties of polyolefins like polyethylene and polypropylene?
A: The research highlights that 4-Methacryloxy-2-hydroxybenzophenone can be successfully copolymerized with ethylene to produce novel ethylene copolymers possessing inherent UV stability []. Furthermore, blending these copolymers with high-density polyethylene or isotactic polypropylene allows for the introduction of high concentrations of the polymeric UV absorber into these widely used polyolefins. This blending strategy effectively enhances the UV resistance of polyethylene and polypropylene without significantly altering their inherent properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




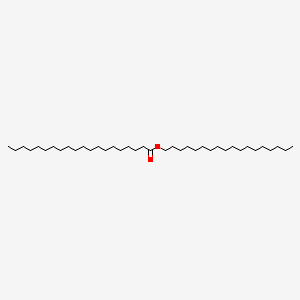
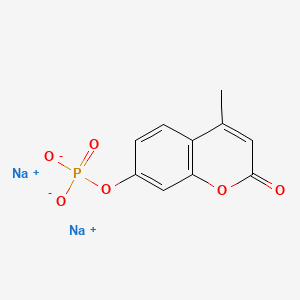


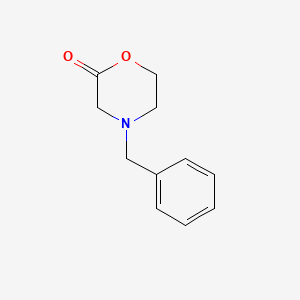
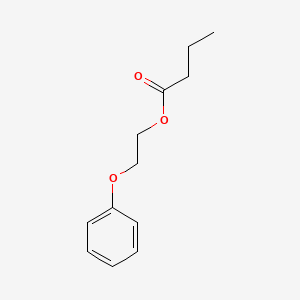

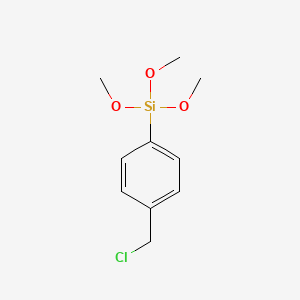
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)

